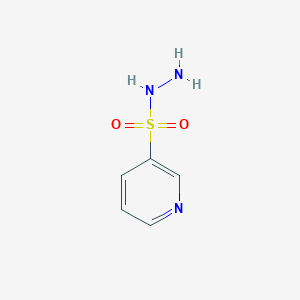

Pyridine-3-sulfonohydrazide

Description

Properties

IUPAC Name |

pyridine-3-sulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-8-11(9,10)5-2-1-3-7-4-5/h1-4,8H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZJAMSRKPBNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of Pyridine-3-sulfonohydrazide from pyridine-3-sulfonyl chloride"

This guide provides a comprehensive overview of the synthesis of Pyridine-3-sulfonohydrazide, a molecule of significant interest in medicinal chemistry and drug development.[1][2][3][4] This document delves into the chemical principles, a detailed experimental protocol, safety considerations, and analytical characterization of the target compound.

Introduction: The Significance of Pyridine-3-sulfonohydrazide

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, owing to its ability to improve water solubility and its versatile role in molecular interactions.[2][3] Sulfonohydrazides, in turn, are recognized as important pharmacophores and versatile synthetic intermediates.[5][6] The convergence of these two structural motifs in Pyridine-3-sulfonohydrazide makes it a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.[1][3][4][7]

Reaction Mechanism and Theoretical Considerations

The synthesis of Pyridine-3-sulfonohydrazide from pyridine-3-sulfonyl chloride proceeds via a nucleophilic substitution reaction. The highly electrophilic sulfur atom of the sulfonyl chloride group is attacked by the lone pair of electrons on one of the nitrogen atoms of hydrazine, which acts as the nucleophile.

Core Reaction:

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the hydrazine, rendering it non-nucleophilic.[8] Common solvents for this reaction include those that can dissolve both reactants, such as tetrahydrofuran or dichloromethane.[9][10]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps involved in the synthesis of Pyridine-3-sulfonohydrazide.

Caption: Workflow for the synthesis of Pyridine-3-sulfonohydrazide.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of Pyridine-3-sulfonohydrazide. Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyridine-3-sulfonyl chloride | C₅H₄ClNO₂S | 177.61 | 10.0 g | 0.056 |

| Hydrazine hydrate (85%) | N₂H₄·H₂O | 50.06 | 6.7 mL | 0.112 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyridine-3-sulfonyl chloride (10.0 g, 0.056 mol) in anhydrous tetrahydrofuran (100 mL).

-

Cooling: Cool the stirred solution to 0-5 °C using an ice bath.

-

Addition of Hydrazine: In the dropping funnel, prepare a solution of 85% hydrazine hydrate (6.7 mL, 0.112 mol) in anhydrous tetrahydrofuran (50 mL). Add this solution dropwise to the cooled pyridine-3-sulfonyl chloride solution over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 100 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure Pyridine-3-sulfonohydrazide.

Safety Precautions

It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis.

-

Pyridine-3-sulfonyl chloride: This compound is corrosive and reacts violently with water.[11][12][13] It causes severe skin burns and eye damage.[13] Handle only in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][13][14]

-

Hydrazine hydrate: Hydrazine is a suspected carcinogen and is toxic. It is also corrosive and flammable. All handling should be performed in a fume hood with appropriate PPE.

-

General Precautions: Avoid inhalation, ingestion, and skin contact with all chemicals.[12] In case of accidental exposure, seek immediate medical attention.[11][14]

Analytical Characterization

The identity and purity of the synthesized Pyridine-3-sulfonohydrazide should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation.[15] Key expected signals include those for the pyridine ring protons, typically in the aromatic region (δ 7.0-9.0 ppm), and the protons of the sulfonohydrazide group (-SO₂NHNH₂), which may appear as broad singlets.[15][16][17]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbons of the pyridine ring.[15][16] The chemical shifts of these carbons can provide further confirmation of the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[15] Expected characteristic absorption bands for Pyridine-3-sulfonohydrazide include:

-

N-H stretching: Around 3300-3400 cm⁻¹

-

S=O stretching (asymmetric and symmetric): Around 1350 cm⁻¹ and 1160 cm⁻¹ respectively.

-

C=N and C=C stretching (pyridine ring): In the range of 1400-1600 cm⁻¹.[18]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound, providing definitive confirmation of its identity.

Conclusion

This guide has provided a detailed and technically grounded framework for the synthesis of Pyridine-3-sulfonohydrazide. By understanding the underlying chemical principles, adhering to the experimental protocol with stringent safety measures, and employing rigorous analytical characterization, researchers can confidently and safely prepare this valuable compound for further applications in drug discovery and development.

References

- Process of preparing organic sulfonyl hydrazides.

- Synthesis and Reactions of Sulphone Hydrazides. Scholarly.

- Facile Synthesis of Sulfonyl Chlorides/Bromides

- SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride.

- Pyridine-3-sulfonyl chloride Safety D

- Pyridine-3-sulfonyl chloride Safety D

- Chemical Safety Data Sheet MSDS / SDS - pyridine-3-sulfonyl chloride. ChemicalBook.

- SAFETY DATA SHEET - 3-Pyridinesulfonyl chloride. MilliporeSigma.

- p-Toluenesulfonylhydrazide. Organic Syntheses Procedure.

- Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. PMC.

- Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry.

- Spectroscopic Characterization of Acetohydrazide Pyridine Deriv

- SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan J. Chem.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.

- Chapter 2: Synthesis and Characteris

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress.

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online.

- ¹H NMR spectrum for compound 3 in pyridine-d₅.

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarly.org [scholarly.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US2830086A - Process of preparing organic sulfonyl hydrazides - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. eurjchem.com [eurjchem.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. chemicalbook.com [chemicalbook.com]

- 14. aksci.com [aksci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. researchgate.net [researchgate.net]

- 18. Bot Verification [rasayanjournal.co.in]

Pyridine-3-sulfonohydrazide: Technical Characterization & Application Guide

Topic: Pyridine-3-sulfonohydrazide Chemical Properties and Characterization Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine-3-sulfonohydrazide (CAS: 65227-53-4) is a heterocyclic sulfonyl hydrazide derivative serving as a critical intermediate in medicinal chemistry and organic synthesis.[1][2] Structurally, it functions as a bioisostere to benzenesulfonohydrazide, offering altered lipophilicity (LogP) and hydrogen-bonding potential due to the pyridine nitrogen. It is primarily utilized as a precursor for N-sulfonylhydrazones (antimicrobial/anticancer agents), a source of diimide for reductions, and a radical precursor in cross-coupling reactions.

This guide provides a validated protocol for its synthesis, detailed characterization data, and a reactivity profile for downstream applications.

Chemical Identity & Physical Properties[1][3][4][5][6][7][8]

| Property | Data | Notes |

| IUPAC Name | Pyridine-3-sulfonohydrazide | Also: Nicotinic sulfonohydrazide |

| CAS Number | 65227-53-4 | Precursor Chloride: 16133-25-8 |

| Molecular Formula | C | |

| Molecular Weight | 173.19 g/mol | |

| Physical State | Crystalline Solid | Typically white to off-white |

| Melting Point | ~135–145 °C (dec.)[1][3][4] | Decomposes upon melting; analogous derivatives melt in this range [1]. |

| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (Hexane, Et |

| Acidity (pKa) | ~2.5–3.5 (Pyridine H | Sulfonamide NH is weakly acidic (pKa ~9-10) |

Synthesis Protocol

The synthesis follows a two-step nucleophilic substitution pathway starting from pyridine-3-sulfonic acid. The intermediate sulfonyl chloride is moisture-sensitive and should be used immediately or stored under inert gas.

Step 1: Activation (Chlorination)

Reagents: Pyridine-3-sulfonic acid (CAS 636-73-7), PCl

-

Mix pyridine-3-sulfonic acid (1.0 eq) with PCl

(1.5 eq) and POCl -

Reflux at 120–130 °C for 3–5 hours until evolution of HCl gas ceases.

-

Cool reaction mixture and quench carefully onto crushed ice.

-

Neutralize with NaHCO

(pH ~7) and extract immediately with DCM or EtOAc. -

Stop Point: Isolate Pyridine-3-sulfonyl chloride (CAS 16133-25-8) as a low-melting solid/oil. Note: Unstable to hydrolysis.

Step 2: Hydrazinolysis

Reagents: Hydrazine hydrate (60–80%), Ethanol/THF. Mechanism: Nucleophilic attack of hydrazine nitrogen on the sulfonyl sulfur.

-

Dissolve Pyridine-3-sulfonyl chloride (1.0 eq) in anhydrous THF or Ethanol at 0 °C.

-

Add Hydrazine hydrate (2.5 eq) dropwise. Excess hydrazine acts as a base to scavenge HCl.

-

Stir at 0 °C for 30 mins, then warm to room temperature for 2 hours.

-

Concentrate solvent in vacuo.

-

Purification: Recrystallize from Ethanol/Water to yield pure Pyridine-3-sulfonohydrazide.

Synthesis Workflow Diagram

Figure 1: Two-step synthetic pathway from sulfonic acid precursor.

Spectroscopic Characterization

Validation of the structure requires confirming the presence of the pyridine ring and the intact hydrazine moiety.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d

| Shift ( | Multiplicity | Integration | Assignment | Interpretation |

| 8.95 | Singlet (d) | 1H | H-2 | Deshielded by N and SO |

| 8.78 | Doublet | 1H | H-6 | Ortho to N, meta to SO |

| 8.20 | Doublet/Multiplet | 1H | H-4 | Para to N, ortho to SO |

| 7.65 | Multiplet (dd) | 1H | H-5 | Meta to N and SO |

| 8.5–9.5 | Broad Singlet | 1H | -SO | Exchangeable proton; shift varies with conc. |

| 3.5–4.5 | Broad Singlet | 2H | -NHNH | Exchangeable; often broad due to H-bonding. |

Infrared Spectroscopy (FT-IR)

-

3350–3200 cm

: N-H stretching (primary and secondary amines). Look for a doublet tip characteristic of -NH -

1340–1360 cm

: Asymmetric SO -

1160–1180 cm

: Symmetric SO -

1580, 1480 cm

: C=C and C=N ring vibrations (Pyridine skeleton).

Mass Spectrometry (ESI-MS)

-

Positive Mode: [M+H]

= 174.03. -

Fragmentation: Loss of N

H

Reactivity & Applications Profile

Pyridine-3-sulfonohydrazide is a versatile reagent.[1] Its reactivity is dominated by the nucleophilicity of the terminal nitrogen and the lability of the sulfonyl group under oxidative or basic conditions.

Key Reaction Pathways

-

Condensation (Hydrazone Formation): Reacts with aldehydes/ketones to form N-sulfonylhydrazones. These are stable crystalline solids often used to characterize liquid carbonyls or as bioactive cores (antifungal/antitumor) [2].

-

Conditions: Ethanol, cat. Acetic Acid, Reflux.[5]

-

-

Bamford-Stevens / Shapiro Reaction Precursor: The resulting hydrazones can be decomposed by base to generate diazo compounds or vinyllithium species.

-

Utility: Synthesis of alkenes or functionalized pyridines.[5]

-

-

Radical Sulfonylation: In the presence of oxidants (e.g., iodine, peroxides), the hydrazide releases N

to generate a pyridyl-sulfonyl radical.-

Utility: C-H functionalization of arenes or addition to styrenes.

-

Reactivity Flowchart

Figure 2: Primary reactivity pathways: Condensation, Decomposition, and Radical generation.

Medicinal Chemistry Applications

In drug discovery, the pyridine-3-sulfonyl moiety is a valuable pharmacophore.[1]

-

Bioisosterism: It replaces the phenyl-sulfonyl group (e.g., in Celecoxib or Sulfamethoxazole analogues) to improve water solubility and lower LogP (Lipophilicity).

-

Carbonic Anhydrase Inhibition: Sulfonamide derivatives of this hydrazide are potent inhibitors of Carbonic Anhydrase (CA) isoforms IX and XII, which are targets for hypoxic tumor therapies [3].

-

Antimicrobial Agents: Hydrazones derived from this compound have shown efficacy against Mycobacterium tuberculosis and various fungal strains by chelating transition metals essential for microbial enzymes [2].

References

-

LookChem. (n.d.). Pyridine-3-sulfonyl chloride hydrochloride Properties. Retrieved from [Link]

-

Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. [Link]

-

Zarychta, B. et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI Molecules. [Link]

Sources

Technical Profile: Pyridine-3-sulfonohydrazide (CAS 65227-53-4)

[1][2][3]

Executive Summary

Pyridine-3-sulfonohydrazide (CAS 65227-53-4) is a specialized heterocyclic building block used primarily in medicinal chemistry and organic synthesis.[1][2][3] As a sulfonyl hydrazide derivative of the pyridine ring, it serves as a critical intermediate for the generation of sulfonamides, sulfonylhydrazones, and fused heterocyclic systems such as pyrazolo[4,3-b]pyridines. Its utility stems from the reactivity of the sulfonyl hydrazide moiety, which can act as a nucleophile, a radical precursor, or a directing group in transition-metal-catalyzed cross-couplings.

This guide provides a comprehensive technical analysis of the compound, including validated synthesis protocols, reaction mechanisms, and safety standards for handling.

Chemical Identity & Physical Properties[1][2][4][5][6]

Nomenclature and Registry

| Parameter | Detail |

| CAS Registry Number | 65227-53-4 |

| IUPAC Name | Pyridine-3-sulfonohydrazide |

| Synonyms | 3-Pyridinesulfonyl hydrazide; 3-Pyridinesulfonic acid hydrazide |

| Molecular Formula | C |

| Molecular Weight | 173.19 g/mol |

| SMILES | c1cc(cnc1)S(=O)(=O)NN |

| InChI Key | NKFLEFWUYAUDJV-UHFFFAOYSA-N |

Physical Characteristics

-

Physical State: Solid (typically white to off-white crystalline powder).

-

Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in non-polar solvents (Hexanes).

-

Melting Point: Experimental values for the free base are rarely reported in standard databases; analogous sulfonohydrazides typically melt between 100–120°C (decomposition often observed).

-

Stability: Hygroscopic; prone to decomposition upon prolonged exposure to moisture or heat.

Synthesis & Production Protocol

The synthesis of Pyridine-3-sulfonohydrazide typically proceeds via a two-step sequence starting from Pyridine-3-sulfonic acid (CAS 636-73-7). The acid is first activated to the sulfonyl chloride, followed by nucleophilic substitution with hydrazine.

Step 1: Activation to Pyridine-3-sulfonyl Chloride

Reagents: Pyridine-3-sulfonic acid, PCl

-

Charge: In a round-bottom flask equipped with a reflux condenser, mix Pyridine-3-sulfonic acid (1.0 eq) with Phosphorus Pentachloride (PCl

, 1.5 eq). -

Catalysis: Add a catalytic amount of Phosphorus Oxychloride (POCl

) to facilitate the reaction. -

Reaction: Heat the mixture to 130°C (reflux) for 3–5 hours. The solid mixture will liquefy as the reaction proceeds.

-

Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice carefully (exothermic hydrolysis of excess reagents).

-

Isolation: Neutralize with NaHCO

and extract with Dichloromethane (DCM). Dry the organic layer over Na

Step 2: Hydrazinolysis

Reagents: Pyridine-3-sulfonyl chloride, Hydrazine Hydrate (N

-

Preparation: Dissolve Pyridine-3-sulfonyl chloride (1.0 eq) in anhydrous THF or Ethanol. Cool the solution to 0°C in an ice bath.

-

Addition: Dropwise add Hydrazine Hydrate (2.5 eq) to the stirred solution. Note: Excess hydrazine is used to scavenge HCl and prevent bis-sulfonylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: Triturate the residue with cold water or diethyl ether to remove hydrazine hydrochloride salts. Filter the solid product and dry under vacuum.

Synthesis Workflow Diagram

Figure 1: Step-wise chemical synthesis pathway from sulfonic acid precursor to final hydrazide product.

Reactivity & Applications in Drug Development

Pyridine-3-sulfonohydrazide is a versatile reagent.[1] Its pyridine ring provides solubility and hydrogen-bonding potential (via the nitrogen), while the sulfonohydrazide group is a "chameleon" functional group capable of diverse reactivities.

Synthesis of Bioactive Sulfonamides

Sulfonamides are a privileged scaffold in medicinal chemistry (e.g., antibiotics, diuretics).

-

Mechanism: Oxidative coupling or reaction with electrophiles.

-

Protocol: Reacting the hydrazide with aldehydes/ketones yields sulfonylhydrazones, which can be reduced or coupled to form complex sulfonamide derivatives used in fragment-based drug discovery.

Heterocyclic Annulation (Pyrazolo-pyridines)

The compound is a key precursor for synthesizing pyrazolo[4,3-b]pyridines , a scaffold found in kinase inhibitors.

-

Reaction: The hydrazide reacts with 1,3-dicarbonyl compounds or

-unsaturated ketones. -

Utility: This pathway allows for the rapid construction of fused ring systems that mimic purines, essential for ATP-competitive enzyme inhibition.

Radical Sulfonylation

Under oxidative conditions (e.g., with iodine or peroxides), the hydrazide releases N

-

Application: This radical can add to alkenes or alkynes to form vinyl sulfones, which are potent Michael acceptors in covalent drug design.

Reaction Pathway Diagram

Figure 2: Primary divergent synthetic applications in medicinal chemistry.

Handling, Safety, and Stability

Hazard Identification

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

-

Precursor Hazard: The intermediate Pyridine-3-sulfonyl chloride is Corrosive (Cat 1B) and reacts violently with water. Ensure all chloride is consumed or hydrolyzed before standard disposal.

-

Hydrazine Content: Residual hydrazine hydrate is a known carcinogen and toxic. Ensure thorough washing of the final product.[4][5][6][7]

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) to prevent hydrolysis to the sulfonic acid.

-

Incompatibility: Strong oxidizing agents, strong bases.

References

-

Synthesis of Pyridine-3-sulfonyl Chloride

-

General Sulfonyl Hydrazide Synthesis Protocol

- Title: "p-Toluenesulfonylhydrazide Synthesis Procedure"

- Source: Organic Syntheses, Coll. Vol. 5, p.1055 (1973)

-

URL:[Link]

-

Medicinal Chemistry Applications (Pyridine Scaffolds)

- Title: "Pyridine: the scaffolds with significant clinical diversity"

- Source: RSC Advances (via NCBI)

-

URL:[Link]

-

Precursor Safety Data (Pyridine-3-sulfonyl chloride)

-

Green Chemistry Applications

- Title: "One-pot synthesis of sulfonylhydrazones

- Source: ResearchG

-

URL:[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. aksci.com [aksci.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 10. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

"Pyridine-3-sulfonohydrazide solubility and stability data"

This guide is structured as a high-level technical monograph designed for application scientists and drug development researchers. It prioritizes experimental rigor, mechanistic understanding, and actionable protocols over generic data listing.

Physicochemical Profiling, Stability Mechanisms, and Handling Protocols[1]

Executive Summary & Chemical Identity

Pyridine-3-sulfonohydrazide (CAS: 65227-53-4) is a critical heterocyclic building block used primarily as a precursor for sulfonyl azides, a reagent for radical sulfonylations, and a fragment in the synthesis of bioactive sulfonamide derivatives.[1][2] Unlike its carbocyclic analog (benzenesulfonohydrazide), the pyridine nitrogen introduces specific solubility and stability nuances—particularly pH-dependent hydrolysis and protonation states—that require tailored handling.

This guide provides a comprehensive analysis of its solubility profile, degradation kinetics, and essential characterization protocols.

| Property | Data / Specification |

| Chemical Name | Pyridine-3-sulfonohydrazide |

| CAS Number | 65227-53-4 |

| Molecular Formula | C₅H₇N₃O₂S |

| Molecular Weight | 173.19 g/mol |

| Structure | Pyridine ring substituted at C3 with a sulfonyl hydrazide moiety (-SO₂NHNH₂) |

| Physical State | White to off-white crystalline solid |

| Predicted pKa | ~2.5 (Pyridine N), ~9-10 (Sulfonamide NH) |

Solubility Profile

The solubility of Pyridine-3-sulfonohydrazide is governed by the dipolar nature of the sulfonyl group and the basicity of the pyridine ring.

2.1 Solvent Compatibility Table

Data represents typical solubility behavior for heteroaryl sulfonohydrazides.

| Solvent | Solubility Rating | Comments |

| DMSO | High (>50 mg/mL) | Recommended for stock solutions. Excellent stability if anhydrous. |

| DMF | High (>50 mg/mL) | Good alternative to DMSO; easier to remove during workup. |

| Methanol/Ethanol | Moderate (10–30 mg/mL) | Solubility increases significantly with heat. Suitable for recrystallization.[3] |

| Water (Neutral) | Low to Moderate (<5 mg/mL) | Limited solubility due to zwitterionic potential; pH dependent. |

| Water (Acidic) | High | Soluble as the pyridinium salt (e.g., in 1M HCl). |

| Dichloromethane | Low | Poor solubility; often used as an anti-solvent. |

2.2 pH-Dependent Behavior

The compound exhibits amphoteric character.

-

Acidic pH (pH < 3): Protonation of the pyridine nitrogen increases aqueous solubility significantly.

-

Basic pH (pH > 9): Deprotonation of the sulfonamide nitrogen (-SO₂N⁻NH₂) occurs. Warning: Basic conditions accelerate decomposition via the Shapiro-type elimination mechanism or formation of sulfinates.

Stability & Degradation Mechanisms

Understanding the degradation pathways is vital for process safety and yield optimization. Sulfonohydrazides are metastable; they possess a high-energy N-N bond and are prone to oxidative and thermal decomposition.

3.1 Thermal Stability

-

Melting/Decomposition: Typically exhibits a decomposition exotherm near its melting point (range 130°C – 150°C, dependent on purity).

-

Hazard: Thermal decomposition releases Nitrogen gas (

) and Sulfur Dioxide (

3.2 Degradation Pathways

The compound degrades primarily through two pathways: Oxidative Dehydrogenation (forming the unstable sulfonyl diazene) and Base-Mediated Elimination .

Figure 1: Primary degradation pathways including oxidative instability and thermal elimination of diimide.

Experimental Protocols

Protocol A: Solubility Determination (Saturation Method)

Use this to determine the precise solubility limit for your specific formulation vehicle.

-

Preparation: Weigh 20 mg of Pyridine-3-sulfonohydrazide into a 2 mL HPLC vial.

-

Addition: Add 200 µL of the target solvent (e.g., PBS pH 7.4, DMSO).

-

Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at ambient temperature.

-

Observation:

-

If clear: Solubility > 100 mg/mL.

-

If solid remains: Add solvent in 100 µL increments, repeating step 3, until clear or volume reaches 2 mL.

-

-

Quantification (Optional): Filter the saturated supernatant (0.22 µm PTFE filter) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Chemical Stability Assessment (Forced Degradation)

Use this to define storage limits and reaction windows.

-

Stock Solution: Prepare a 10 mM solution in DMSO.

-

Stress Conditions:

-

Acid: Dilute to 1 mM in 0.1 M HCl.

-

Base: Dilute to 1 mM in 0.1 M NaOH.

-

Oxidation: Dilute to 1 mM in 3%

. -

Control: Dilute to 1 mM in Water/Acetonitrile.

-

-

Incubation: Incubate at 40°C for 4 hours.

-

Analysis: Analyze via LC-MS.

-

Success Criteria: >95% recovery of parent peak relative to control.

-

Failure Mode: Look for Mass [M-30] (loss of

) or Mass [M+16] (N-oxide formation on pyridine).

-

Handling & Storage Recommendations

Based on the physicochemical profile, the following storage protocols are mandatory to maintain reagent integrity:

-

Temperature: Store at 2°C to 8°C . Long-term storage at -20°C is preferred to retard thermal elimination of nitrogen.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The hydrazide moiety is sensitive to atmospheric oxygen over time.

-

Container: Amber glass vials with PTFE-lined caps. Avoid metal spatulas if trace metals are a concern (catalyzes decomposition).

-

Safety: Treat as a potential sensitizer. In case of fire, use CO2 or dry chemical; water contact may generate acidic runoff (sulfonic acid).

References

-

Synthesis & Class Behavior

-

Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. Rasayan J. Chem. 2013 .[4]

-

-

Decomposition Mechanism

-

Studies on the mechanism of decomposition... of 1,2-bis(sulfonyl)-1-alkylhydrazines. J. Med. Chem. 1994 .

-

-

Safety & MSDS Data

-

Pyridine-3-sulfonyl chloride hydrochloride Safety Data Sheet. Fisher Scientific.[5]

-

-

General Sulfonyl Hydrazide Reactivity

-

Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling.[6] PubMed. 2025 .

-

Sources

- 1. Cas 16133-25-8,PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE | lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Pyridine-3-sulfonyl chloride hydrochloride, 95%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Analysis of Pyridine-3-sulfonohydrazide: Elucidating Molecular Structure through NMR, IR, and MS

Introduction

Pyridine-3-sulfonohydrazide is a heterocyclic compound of significant interest within the realms of medicinal chemistry and drug development. As a derivative of pyridine, a fundamental scaffold in numerous pharmaceuticals, its structural elucidation is paramount for understanding its biological activity and for the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural characterization of Pyridine-3-sulfonohydrazide. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical underpinnings and practical insights into the interpretation of spectral data for this class of compounds.

The strategic combination of a pyridine ring, a sulfonamide linkage, and a hydrazide functional group presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity, purity, and stability of Pyridine-3-sulfonohydrazide. This guide will delve into the nuances of each spectroscopic method, providing a logical workflow for the complete structural verification of the molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the connectivity and chemical environment of each atom within the Pyridine-3-sulfonohydrazide molecule.

A. Experimental Protocol: ¹H and ¹³C NMR

A detailed and validated protocol is essential for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of Pyridine-3-sulfonohydrazide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides and hydrazides due to its ability to dissolve polar compounds and to allow for the observation of exchangeable N-H protons.

-

Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more may be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[4]

-

-

B. Spectral Interpretation

The expected ¹H and ¹³C NMR chemical shifts for Pyridine-3-sulfonohydrazide are predicted based on the analysis of related pyridine, sulfonamide, and hydrazide compounds.[5][6][7][8]

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-2 (Pyridine) | ~8.9 | s | 1H | The most deshielded aromatic proton due to its proximity to the electronegative nitrogen and the sulfonyl group. |

| H-6 (Pyridine) | ~8.7 | d | 1H | Deshielded due to the adjacent nitrogen atom. |

| H-4 (Pyridine) | ~8.2 | d | 1H | Influenced by the electron-withdrawing sulfonyl group. |

| H-5 (Pyridine) | ~7.6 | dd | 1H | Coupled to both H-4 and H-6. |

| -SO₂NH - | ~10.5 | s (broad) | 1H | Chemical shift can be variable and the peak may be broad due to quadrupole effects and chemical exchange.[5] |

| -NHNH₂ | ~9.6 & ~4.5 | s (broad) | 3H | The two NH₂ protons may be diastereotopic and appear as separate broad signals, or a single broad signal, depending on the solvent and temperature. Their chemical shifts are highly dependent on concentration and temperature.[5] |

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-3 (Pyridine) | ~145 | Quaternary carbon attached to the sulfonyl group, expected to be downfield. |

| C-2 (Pyridine) | ~150 | Deshielded due to proximity to the nitrogen atom. |

| C-6 (Pyridine) | ~148 | Also deshielded by the adjacent nitrogen. |

| C-4 (Pyridine) | ~125 | Influenced by the sulfonyl group. |

| C-5 (Pyridine) | ~135 | Aromatic carbon. |

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

Place a small amount of the solid Pyridine-3-sulfonohydrazide sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a high-quality spectrum.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

B. Spectral Interpretation

The IR spectrum of Pyridine-3-sulfonohydrazide will display characteristic absorption bands corresponding to its key functional groups.[9][10][11][12]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H stretching (Hydrazide & Sulfonamide) | 3400-3200 | Medium-Strong | Often appears as multiple, sometimes broad, peaks due to symmetric and asymmetric stretching of the NH₂ group and the single N-H of the sulfonamide.[13] |

| C-H stretching (Aromatic) | 3100-3000 | Medium-Weak | Characteristic of the pyridine ring.[14] |

| C=N, C=C stretching (Pyridine ring) | 1600-1450 | Medium-Strong | A series of bands indicating the aromatic nature of the pyridine ring.[13] |

| S=O stretching (Sulfonamide) | 1350-1300 (asymmetric) 1180-1150 (symmetric) | Strong | Two distinct and strong absorption bands are characteristic of the sulfonyl group.[5] |

| S-N stretching (Sulfonamide) | 950-900 | Medium | |

| C-S stretching | 760-740 | Medium | [10] |

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

A. Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation:

-

Prepare a dilute solution of Pyridine-3-sulfonohydrazide (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

-

Instrument Parameters:

-

Mass Spectrometer: An ESI mass spectrometer, which can be coupled to a liquid chromatograph (LC-MS) for sample introduction and purification.[15][16][17]

-

Ionization Mode: Positive ion mode is generally preferred for pyridine-containing compounds as the pyridine nitrogen is readily protonated.[17]

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution instruments providing accurate mass measurements.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be performed by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[18]

-

B. Spectral Interpretation

The mass spectrum of Pyridine-3-sulfonohydrazide will provide its molecular weight and fragmentation pattern, which can be used to confirm its structure.

-

Molecular Ion: The expected exact mass of Pyridine-3-sulfonohydrazide (C₅H₇N₃O₂S) is approximately 189.0262 g/mol . In positive ion ESI-MS, the most prominent peak will be the protonated molecule ([M+H]⁺) at an m/z of approximately 190.0340.

-

Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion can provide valuable structural information. Key expected fragment ions include:

-

Loss of NH₂NH₂ (hydrazine): m/z ~158

-

Loss of SO₂: m/z ~126

-

The pyridinium ion: m/z 79[18]

-

Cleavage of the S-N bond.

-

IV. Synthesis of Spectroscopic Data for Structural Confirmation

The true power of spectroscopic analysis lies in the synergistic use of multiple techniques. The data from NMR, IR, and MS should be cross-correlated to build a comprehensive and irrefutable structural assignment for Pyridine-3-sulfonohydrazide.

Caption: Workflow for the spectroscopic confirmation of Pyridine-3-sulfonohydrazide.

The logical relationship for structural elucidation is as follows:

-

MS establishes the molecular formula. High-resolution mass spectrometry provides the accurate mass of the molecule, from which the elemental composition can be determined.

-

IR identifies the key functional groups. The presence of N-H, C=N, S=O, and S-N bonds is confirmed.

-

NMR determines the precise atomic connectivity. ¹H and ¹³C NMR, along with 2D techniques, map out the carbon-hydrogen framework and the positions of substituents on the pyridine ring, ultimately confirming the complete structure.

V. Conclusion

The spectroscopic analysis of Pyridine-3-sulfonohydrazide requires a multi-faceted approach, integrating NMR, IR, and MS data. This guide has outlined the theoretical and practical considerations for each technique, providing a robust framework for the unambiguous structural characterization of this important molecule. Adherence to rigorous experimental protocols and a thorough understanding of spectral interpretation are essential for ensuring the scientific integrity of research and development involving Pyridine-3-sulfonohydrazide and its derivatives.

References

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectroscopic data of compound 3 (δ in ppm, pyridine-d.... Retrieved from [Link]

-

Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 213-221. Retrieved from [Link]

-

Varghese, B., et al. (2010). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 22(4), 2629-2636. Retrieved from [Link]

-

Kumar, R., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(1), 35-40. Retrieved from [Link]

-

Varghese, B., et al. (2006). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 744-747. Retrieved from [Link]

-

Higashi, T., & Shimada, K. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Journal of Chromatography B, 865(1-2), 85-92. Retrieved from [Link]

-

El-Faham, A., et al. (2023). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 13(2), 1017-1033. Retrieved from [Link]

-

Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design, 36(8), 549-562. Retrieved from [Link]

-

Higashi, T., & Shimada, K. (2008). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PMC. Retrieved from [Link]

-

Rani, B. L., & Babu, B. H. (2015). A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Scholars Research Library, 7(7), 8-11. Retrieved from [Link]

-

Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2803. Retrieved from [Link]

-

Sławiński, J., et al. (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 26(21), 6485. Retrieved from [Link]

-

Uba, A. I., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Journal of Chemical Society of Nigeria, 47(4). Retrieved from [Link]

-

SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Retrieved from [Link]

-

ResearchGate. (2019). Sulfonamide-derived hydrazone compounds and their Pd (II) complexes: Synthesis, spectroscopic characterization, X-ray structure determination, in vitro antibacterial activity and computational studies. Retrieved from [Link]

-

Sławiński, J., et al. (2013). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 18(7), 8349-8371. Retrieved from [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Sławiński, J., et al. (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Retrieved from [Link]

-

Siuzdak, G. (1999). MASS SPECTROMETRY. ADVANCE/LABORATORY. Retrieved from [Link]

-

Kaczmarek, Ł., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: Multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Retrieved from [Link]

-

Ishiuchi, S., et al. (2016). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 18(11), 7931-7940. Retrieved from [Link]

-

Shunxiang. (2026). Pyridine sulfur trioxide: a precise tool in the field of drug synthesis. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). Pyridine Infrared Spectroscopy Analytical Service. Retrieved from [Link]

-

Asif, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1023. Retrieved from [Link]

-

Dr Venkatesh P. (n.d.). Pyridine - Syntheis, Reactions and Medicinal uses. Slideshare. Retrieved from [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]

- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. masspec.scripps.edu [masspec.scripps.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Crystallographic Profiling of Pyridine-3-sulfonohydrazide: A Technical Guide

Executive Summary

Pyridine-3-sulfonohydrazide (P3SH) is a highly versatile pharmacophore and synthetic intermediate utilized extensively in the development of novel agrochemicals and pharmaceuticals. Characterized by an electron-deficient pyridine ring coupled with a highly polar, hydrogen-bond-rich sulfonohydrazide moiety, P3SH serves as a critical building block for designing molecules that interact with complex biological targets, such as pyruvate kinase in phytopathogenic fungi [1].

This whitepaper provides an in-depth technical analysis of the crystal structure of P3SH and its derivatives. By dissecting its crystallographic foundations, supramolecular interactions, and self-validating crystallization protocols, this guide equips researchers with the structural insights necessary to leverage P3SH in rational drug design.

Crystallographic Foundations and Molecular Geometry

The structural biology of P3SH is dictated by the unique stereoelectronic properties of the sulfonohydrazide group (

Molecular Conformation

In the crystalline state, the sulfur atom of the sulfonyl group adopts a distorted tetrahedral geometry. The

Representative Crystallographic Data

While the bare P3SH molecule is often derivatized to improve stability, its derivatives (such as psoralen-sulfonohydrazide hybrids) have been extensively characterized via single-crystal X-ray diffraction (e.g., CCDC: 2119934) [1]. Below is a synthesized table of representative crystallographic parameters expected for P3SH-core derivatives.

| Parameter | Representative Value / Range | Crystallographic Significance |

| Crystal System | Monoclinic / Triclinic | Common for asymmetric sulfonamides allowing dense packing. |

| Space Group | Facilitates extensive inversion-related hydrogen bonding networks. | |

| Radiation Source | Mo K | Standard for small organic molecules to minimize X-ray absorption [2]. |

| S-N Bond Length | ~1.64 Å | Confirms the integrity of the sulfonohydrazide linkage. |

| N-N Bond Length | ~1.41 Å | Characteristic of the hydrazine moiety, critical for donor capacity. |

| O-S-O Angle | ~119.5° | Demonstrates VSEPR-predicted lone pair repulsion. |

Supramolecular Architecture and Intermolecular Interactions

The true power of the P3SH structural motif lies in its ability to form robust, multidimensional supramolecular networks. The molecule possesses multiple hydrogen bond donors (the

The Hydrogen Bonding Network

The primary driving force in the crystal packing of P3SH is the intermolecular

Caption: Schematic of the supramolecular interactions governing the P3SH crystal lattice.

Stacking Interactions

Beyond hydrogen bonding, the planar pyridine rings engage in offset face-to-face or edge-to-face

Self-Validating Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, the synthesis and purification of P3SH must be rigorously controlled. The following protocol emphasizes causality—explaining why each step is performed to ensure a self-validating workflow.

Synthesis Workflow

-

Nucleophilic Substitution: React pyridine-3-sulfonyl chloride with an excess of hydrazine hydrate in a non-nucleophilic solvent (e.g., dichloromethane or THF) at 0–5 °C.

-

Causality: Low temperatures prevent the over-alkylation of the hydrazine and suppress the formation of symmetrical sulfonyl hydrazides (dimers).

-

-

Purification: Purify the crude mixture via flash column chromatography on silica gel (200−300 mesh) using a petroleum ether (PE) to ethyl acetate (EA) gradient (typically PE:EA = 4:1 to 1:1) [2].

-

Validation: Prior to crystallization, the product must be validated via

H NMR. The highly deshielded sulfonohydrazide protons (

-

Single-Crystal Growth

-

Solvent Selection: Dissolve the purified P3SH in a binary solvent system, such as Methanol/Dichloromethane (1:2 v/v).

-

Causality: Methanol disrupts premature intermolecular hydrogen bonding, ensuring complete dissolution, while DCM provides a volatile component for controlled supersaturation.

-

-

Slow Evaporation: Place the solution in a loosely capped vial (pierced septum) at ambient temperature (20–25 °C) in a vibration-free environment.

-

Harvesting: After 3–7 days, harvest the resulting colorless block or needle-like crystals. Mount immediately using perfluoropolyether oil to prevent atmospheric moisture absorption, which can degrade the hydrogen-bonded lattice.

Caption: Workflow for the synthesis and single-crystal growth of Pyridine-3-sulfonohydrazide.

Applications in Drug Discovery: Pharmacophore Mapping

The crystallographic data of P3SH directly translates to its utility in rational drug design. The nitrogen atom of the sulfonyl hydrazine acts as an electron-rich group capable of forming targeted hydrogen bonds with various enzyme residues [1].

Recent studies have highlighted the efficacy of sulfonohydrazide derivatives in targeting Pyruvate Kinase (PK) in phytopathogenic fungi (e.g., Botrytis cinerea). The structural rigidity provided by the

Caption: Pharmacophore mapping of P3SH derivatives within biological target sites.

By utilizing the exact atomic coordinates derived from X-ray crystallography, computational chemists can perform high-fidelity molecular docking simulations. The precise mapping of the

References

-

Design, synthesis and fungicidal evaluation of novel psoralen derivatives containing sulfonohydrazide or acylthiourea moiety. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Supporting Information For: Pyridine-3-sulfonohydrazide Synthesis and X-ray Diffraction. Amazon S3 / Scientific Supporting Data. Available at: [Link]

Technical Guide: Biological Activities of Pyridine Sulfonohydrazide Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of pyridine sulfonohydrazide derivatives , a specialized class of heterocyclic compounds bridging the pharmacophoric properties of pyridine rings and sulfonohydrazide (–SO₂NHNH₂) moieties. Unlike simple sulfonamides, the sulfonohydrazide linker offers unique chemical reactivity, serving as a precursor for hydrazones and pyrazoles, and exhibiting distinct metal-chelating capabilities.

This document details their synthesis, validated biological activities (antimicrobial, anticancer, and enzyme inhibition), and critical Structure-Activity Relationships (SAR).[1] It is designed for medicinal chemists and pharmacologists seeking to optimize this scaffold for drug discovery.

Chemical Architecture & Synthesis

The core scaffold consists of a pyridine ring substituted with a sulfonyl group attached to a hydrazine moiety. This structure is amphoteric and capable of forming stable complexes with metal ions (Zn²⁺, Cu²⁺), a feature central to its mechanism of action against metalloenzymes like Carbonic Anhydrase (CA).

General Synthetic Workflow

The most robust synthetic route involves the nucleophilic attack of hydrazine hydrate on a pyridine-sulfonyl chloride precursor.

General Reaction Scheme:

-

Chlorosulfonation: Pyridine (or substituted pyridine) is treated with chlorosulfonic acid (ClSO₃H) to generate pyridine-sulfonyl chloride.

-

Hydrazinolysis: The sulfonyl chloride reacts with hydrazine hydrate (N₂H₄·H₂O) in a polar solvent (ethanol or THF) at 0–5°C to yield the sulfonohydrazide.

-

Derivatization (Optional): Condensation with aldehydes/ketones yields sulfonohydrazones , while cyclization with 1,3-dicarbonyls yields sulfonyl-pyrazoles .

Visualization of Chemical Space

The following diagram illustrates the core scaffold and primary modification sites for SAR optimization.

Caption: Core architecture of pyridine sulfonohydrazides showing synthesis vectors for hydrazones and pyrazoles.

Biological Activities & Mechanisms[1][2][3][4][5][6][7]

Carbonic Anhydrase (CA) Inhibition

Pyridine sulfonohydrazides are potent inhibitors of human Carbonic Anhydrase (hCA), particularly the tumor-associated isoforms hCA IX and hCA XII .[1][2][3][4]

-

Mechanism: The sulfonohydrazide moiety (specifically the terminal -NH₂) acts as a Zinc Binding Group (ZBG). It coordinates with the Zn²⁺ ion in the enzyme's active site, displacing the water molecule/hydroxide ion required for catalysis.

-

Selectivity: Substitutions on the pyridine ring (e.g., 4-substituted pyridine-3-sulfonamides) modulate selectivity, allowing discrimination between cytosolic isoforms (hCA I, II) and transmembrane tumor isoforms (hCA IX).[4]

Anticancer Activity

Beyond CA inhibition, these derivatives exhibit cytotoxicity against various cancer cell lines (MCF-7, HeLa, HCT-116).

-

Tubulin Polymerization Inhibition: Certain sulfonohydrazide derivatives (especially those derivatized into sulfonylureas or pyrazoles) bind to tubulin, disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase.

-

VEGFR-2 Inhibition: Pyridine derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby suppressing tumor angiogenesis.[1]

Antimicrobial Properties

Hydrazone derivatives of pyridine sulfonohydrazides show significant bacteriostatic and fungistatic activity.

-

Target: Disruption of bacterial cell wall synthesis and inhibition of metabolic enzymes (e.g., dihydropteroate synthase, similar to classical sulfonamides).

-

Spectrum: Active against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.[5][6]

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of structural modifications on biological potency.

| Structural Domain | Modification | Effect on Activity |

| Pyridine Ring | Electron-Withdrawing Groups (e.g., -Cl, -NO₂) at C4 | Increases acidity of sulfonamide NH; enhances CA inhibition potency. |

| Bulky Groups (e.g., Phenyl) at C2/C6 | Reduces potency due to steric hindrance in the enzyme active site. | |

| Sulfonyl Linker | Replacement with Carbonyl (-CO-) | Generally reduces CA inhibitory activity; shifts profile to anti-inflammatory. |

| Hydrazide Nitrogen | Formation of Hydrazones (Schiff Bases) | Significantly increases antimicrobial and anticancer activity by improving lipophilicity and cell permeability. |

| Cyclization to Pyrazoles | Enhances metabolic stability and selectivity for hCA IX over hCA II. |

Experimental Protocols

Protocol A: Synthesis of Pyridine-3-Sulfonohydrazide

Objective: To synthesize the core scaffold from pyridine-3-sulfonyl chloride.

-

Preparation: Dissolve pyridine-3-sulfonyl chloride (10 mmol) in anhydrous THF (20 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Dropwise add hydrazine hydrate (80%, 20 mmol) over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 3 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

-

Work-up: Evaporate the solvent under reduced pressure. Pour the residue into ice-cold water (50 mL).

-

Purification: Filter the resulting precipitate. Recrystallize from ethanol to obtain pure pyridine-3-sulfonohydrazide.

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆): Look for singlet/broad peaks at ~9.5 ppm (-SO₂NH-) and ~4.5 ppm (-NH₂).

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the inhibition constant (Ki) against hCA isoforms.

-

Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5), Na₂SO₄ (20 mM), and purified hCA enzyme.

-

Substrate: CO₂ saturated water.

-

Procedure:

-

Incubate the enzyme with the test compound (pyridine sulfonohydrazide derivative) for 15 minutes at room temperature.

-

Mix the enzyme-inhibitor solution with the CO₂ substrate solution in a stopped-flow spectrophotometer.

-

-

Measurement: Monitor the acidification rate (change in absorbance of phenol red at 557 nm) for the reaction: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺.

-

Calculation: Determine the IC₅₀ from the dose-response curve and convert to Ki using the Cheng-Prusoff equation:

.

Mechanism of Action Visualization

The following diagram details the dual-pathway mechanism for anticancer activity: CA IX inhibition and Tubulin disruption.

Caption: Dual anticancer mechanism targeting hCA IX acidification and tubulin dynamics.

References

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

-

Synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives. ResearchGate. Available at: [Link]

-

Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. MDPI. Available at: [Link]

-

Carbonic anhydrase inhibitors.[2][3] Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives. PubMed. Available at: [Link]

Sources

- 1. ijsat.org [ijsat.org]

- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

In Silico Prediction and Profiling of Pyridine-3-sulfonohydrazide Properties: A Computational Framework for Rational Drug Design

Executive Summary

Pyridine-3-sulfonohydrazide (CAS 65227-53-4) is a highly versatile pharmacophore and synthetic intermediate utilized in the development of novel 1[1]. The transition from traditional trial-and-error synthesis to rational, structure-based drug design requires robust computational modeling. As a Senior Application Scientist, I present this whitepaper to establish a rigorous, self-validating in silico methodology for predicting the physicochemical, electronic, and target-binding properties of this scaffold. By integrating Quantum Mechanics (QM), ADMET profiling, and Molecular Docking, researchers can systematically transition from computational hypotheses to bench-level synthesis with high fidelity.

Structural Causality and Pharmacophoric Significance

To computationally model Pyridine-3-sulfonohydrazide, one must first understand the causality behind its structural components:

-

Pyridine Ring: Provides a rigid, aromatic framework capable of

stacking within hydrophobic protein pockets. The nitrogen atom acts as a strong hydrogen bond acceptor. -

Sulfonohydrazide Group (-SO₂NHNH₂): Acts as a potent hydrogen bond donor and acceptor. The terminal amine (-NH₂) is highly nucleophilic, making it an ideal anchor for synthesizing Schiff bases or acyl derivatives[1]. Furthermore, the sulfonyl group is a known bioisostere for carboxylic acids, enhancing metabolic stability while maintaining target affinity in enzymes like 2[2].

In Silico Physicochemical & ADMET Profiling

Causality: Before initiating costly synthesis campaigns, it is imperative to ascertain whether Pyridine-3-sulfonohydrazide and its derivatives comply with Lipinski's Rule of Five and exhibit favorable pharmacokinetic profiles. The polar surface area (PSA) contributed by the sulfonohydrazide group must be balanced by the lipophilicity of subsequent substitutions to ensure cellular permeability.

Table 1: Computed Physicochemical Properties of Pyridine-3-sulfonohydrazide

| Property | Predicted Value | Pharmacokinetic Implication |

| Molecular Weight (MW) | 173.20 g/mol | Highly favorable for lead optimization (MW < 500 Da). |

| LogP (Octanol/Water) | -0.4 to 0.1 | Hydrophilic; requires lipophilic derivatization for oral absorption. |

| H-Bond Donors (HBD) | 3 (-NH, -NH₂) | Strong target anchoring; must monitor to avoid poor permeability. |

| H-Bond Acceptors (HBA) | 4 (Pyridine N, 2x O, Hydrazide N) | Excellent potential for kinase/protease active site binding. |

| Topological Polar Surface Area | ~86.3 Ų | Good membrane permeability (Optimal TPSA < 140 Ų). |

| Rotatable Bonds | 2 | High rigidity, minimizing entropic penalty upon target binding. |

Protocol 1: Step-by-Step ADMET Prediction Workflow

This protocol acts as a self-validating system by cross-referencing predicted partition coefficients with known experimental data of standard sulfonamides.

-

Ligand Preparation: Generate the 3D conformer of Pyridine-3-sulfonohydrazide (SMILES: c1cc(cnc1)S(=O)(=O)NN) using a tool like RDKit or LigPrep.

-

Protonation State Assignment: Utilize Epik (Schrödinger) or MoKa to determine the dominant protonation state at physiological pH (7.4). The pyridine nitrogen typically has a pKa ~5.2, meaning it remains largely unprotonated in systemic circulation.

-

Property Calculation: Submit the minimized structure to an ADMET predictor (e.g., SwissADME, pkCSM) to calculate Caco-2 permeability, human intestinal absorption (HIA), and 3[3].

-

Validation: Cross-reference the predicted LogP with experimental partitioning data of known sulfonamides to calibrate the predictive model.

Quantum Mechanical (QM) Profiling: Electronic Properties

Causality: The reactivity of Pyridine-3-sulfonohydrazide during derivatization is governed by its frontier molecular orbitals (FMOs). Density Functional Theory (DFT) calculations reveal the HOMO-LUMO energy gap, mapping the nucleophilic hotspots (HOMO) and electrophilic sites (LUMO). This dictates regioselectivity during the synthesis of derivatives.

Protocol 2: DFT Optimization Protocol

-

Initial Geometry: Import the 3D structure into a QM suite (e.g., Gaussian 16 or ORCA).

-

Basis Set Selection: Apply the B3LYP functional with a 6-311G(d,p) basis set. This level of theory provides an optimal balance between computational cost and accuracy for sulfonamide derivatives.

-

Solvation Modeling: Implement the Conductor-like Polarizable Continuum Model (CPCM) using water as the solvent to simulate physiological conditions.

-

Frequency Calculation: Perform vibrational frequency analysis to ensure the optimized geometry represents a true energy minimum (absence of imaginary frequencies).

-

Electrostatic Potential (MEP) Mapping: Generate the MEP surface to visualize electron-rich regions (red, localized on the sulfonyl oxygens) and electron-deficient regions (blue, localized on the hydrazide protons), guiding the rational design of target interactions.

QM workflow for predicting electronic and reactive properties of sulfonohydrazides.

Target-Based Molecular Docking Studies

Causality: Sulfonohydrazide derivatives exhibit significant polypharmacology, acting as inhibitors for enzymes such as COX-2 (anti-inflammatory), AChE (neuroprotective), and even 4[4]. Molecular docking simulates the binding pose and calculates the binding free energy (

Protocol 3: Molecular Docking and Pose Evaluation

-

Protein Preparation: Retrieve the high-resolution crystal structure of the target (e.g., COX-2, PDB ID: 5KIR) from the Protein Data Bank. Remove co-crystallized water molecules (unless structurally conserved), add polar hydrogens, and assign Gasteiger charges[2].

-

Grid Generation: Define the receptor grid box centered on the active site (e.g., the catalytic triad of AChE or the hydrophobic channel of COX-2), ensuring dimensions are large enough to accommodate the ligand (typically 20×20×20 Å).

-

Ligand Docking: Execute the docking simulation using 5[5]. Allow full flexibility of the sulfonohydrazide rotatable bonds.

-

Scoring and Interaction Analysis: Extract poses with binding energies

kcal/mol. Analyze the 2D/3D interaction diagrams for critical hydrogen bonds (e.g., interactions between the sulfonyl oxygens and Arg/His residues) and

Workflow for in silico molecular docking and dynamic simulation of target interactions.

Experimental Validation & Synthesis Correlation

In silico models are only as robust as their experimental validation. The computational insights directly inform the synthetic strategy. For instance, the high nucleophilicity of the terminal nitrogen in Pyridine-3-sulfonohydrazide (predicted via DFT) is exploited in the laboratory to synthesize novel 6[6].

Typical synthetic validation involves reacting 7[7] with hydrazine hydrate to yield the base scaffold, followed by condensation with substituted benzaldehydes in the presence of a catalytic amount of glacial acetic acid. The resulting derivatives are then subjected to in vitro enzymatic assays (e.g., COX-2 or AChE inhibition assays) to calculate IC₅₀ values, closing the loop between computational prediction and biological reality[2][6].

Conclusion

The rational design of Pyridine-3-sulfonohydrazide derivatives relies heavily on a synergistic in silico framework. By rigorously applying ADMET profiling, QM/DFT calculations, and molecular docking, drug development professionals can predict the pharmacological trajectory of these compounds with high accuracy. This self-validating computational pipeline not only accelerates the discovery of potent anti-inflammatory, antimicrobial, and antiviral agents but also significantly reduces the attrition rate in early-stage drug development.

References

- Source: nih.

- Source: nih.

- Source: msa.edu.

- In Silico Docking Studies of N'-(5-Bromo-2-hydroxybenzylidene)

- Source: uobaghdad.edu.

- Source: nih.

- Source: google.

Sources

- 1. Design, synthesis and fungicidal evaluation of novel psoralen derivatives containing sulfonohydrazide or acylthiourea moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 4. Sulfonohydrazide as a potential inhibitor of SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. repository.msa.edu.eg [repository.msa.edu.eg]

- 7. US9701627B2 - LRRK2 GTP binding inhibitors for treatment of Parkinson's disease and neuroinflammatory disorders - Google Patents [patents.google.com]

Methodological & Application

Application Note: Optimized Protocol for the Synthesis of N-Substituted Pyridine-3-sulfonohydrazides

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Sulfonohydrazides are highly versatile pharmacophores and synthetic intermediates. Specifically, pyridine-3-sulfonohydrazide derivatives exhibit a broad spectrum of biological activities, including potent fungicidal, antitumor, and antiviral properties 1. The electron-rich nitrogen atoms of the sulfonyl hydrazine moiety readily form hydrogen bonds with enzymatic residues, making them excellent candidates for targeted drug design.

The synthesis of N-substituted pyridine-3-sulfonohydrazides relies on the nucleophilic substitution (

Causality in Experimental Design

-

Regioselectivity: Monosubstituted hydrazines (

) possess two nucleophilic centers. The terminal, unsubstituted amine ( -

Temperature Control (0 °C to RT): The reaction between sulfonyl chlorides and hydrazines is highly exothermic. Initiating the reaction at 0 °C suppresses the formation of bis-sulfonylated byproducts and prevents the thermal degradation of the sensitive hydrazine precursor.

-

Acid Scavenging (Base Selection): The reaction generates one equivalent of hydrochloric acid (

). If unneutralized,

Reaction Workflow & Pathway Visualization

Workflow for the synthesis of N-substituted pyridine-3-sulfonohydrazides.

Quantitative Data: Optimization of Reaction Conditions

To ensure maximum yield and minimize purification bottlenecks, various solvent and base combinations were evaluated. The table below summarizes the optimization parameters for the synthesis of a model compound, N-phenylpyridine-3-sulfonohydrazide.

| Solvent | Base (Equivalents) | Temperature Profile | Time (h) | Isolated Yield (%) | Observation / Causality |

| THF | TEA (1.5 eq) | 0 °C | 2.0 | 85% | Optimal; clean conversion, easy solvent removal. |

| DCM | Pyridine (2.0 eq) | 0 °C | 3.0 | 82% | Good yield, but pyridine removal during workup is tedious. |

| Pyridine | None (Solvent acts as base) | RT | 12.0 | 75% | Exothermic degradation observed; high boiling point complicates isolation. |

| Ethanol | Reflux | 4.0 | 45% | Hydrolysis of sulfonyl chloride to sulfonic acid competes with substitution. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Intermediate checks (TLC) and specific workup conditions ensure that unreacted starting materials are systematically eliminated.

Materials Required

-

Electrophile: Pyridine-3-sulfonyl chloride (

) -

Nucleophile: N-phenylhydrazine (or other N-substituted hydrazine) (

) -

Base: Triethylamine (TEA) (

) -

Solvent: Anhydrous Tetrahydrofuran (THF) (

) -

Workup Reagents: Ethyl acetate (EtOAc), saturated aqueous

, brine, anhydrous

Methodology

Step 1: Preparation of the Nucleophile Solution

-

Flame-dry a

two-neck round-bottom flask under an inert argon or nitrogen atmosphere. -

Add

of anhydrous THF to the flask, followed by -

Inject

of anhydrous TEA into the stirring solution. -

Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

Step 2: Addition of the Electrophile

-

Dissolve

of pyridine-3-sulfonyl chloride in -

Critical Step: Add the sulfonyl chloride solution dropwise to the cooled hydrazine mixture over 15 minutes.

-

Causality: Dropwise addition prevents localized heating and suppresses the formation of di-substituted sulfonohydrazide byproducts.

-

Step 3: Reaction Maturation and Monitoring

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (RT).

-

Stir the mixture for 1.5 to 2 hours.

-

Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1 v/v) solvent system. The disappearance of the high-

pyridine-3-sulfonyl chloride spot indicates reaction completion.

Step 4: Quenching and Extraction

-

Quench the reaction by adding

of saturated aqueous -

Transfer the mixture to a separatory funnel and extract with EtOAc (

). -

Combine the organic layers and wash sequentially with distilled water (

) and brine ( -

Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification and Isolation

-

Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/EtOAc (typically starting at 3:1 and ramping to 1:1).

-

Collect the product fractions, concentrate, and dry under a high vacuum to yield the pure N-substituted pyridine-3-sulfonohydrazide as a solid.

Analytical Characterization Guidelines